N-(5-fluoro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS2/c1-12-2-3-13(18)10-14(12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMFFUHJRFPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Acetamide Backbones
a. 2-((4-Ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide ()
- Structural Differences: Replaces the thiomorpholinopyrazine moiety with a triazolyl-hydroxyphenyl group.
- However, this compound was discontinued, suggesting limitations in stability or efficacy .
b. Quinazolinone Derivatives ()
- Examples: Compounds 5–16 feature a quinazolinone core with sulfamoylphenyl and varied aryl substituents.
- Key Differences: The quinazolinone ring introduces a planar, conjugated system absent in the target compound. High melting points (250–315°C) indicate strong intermolecular forces, likely due to hydrogen bonding from sulfamoyl groups. The target compound’s fluorine and thiomorpholine may enhance metabolic stability and solubility compared to these derivatives .
c. 4,6-Biaryl-2-thiopyridine Derivatives ()
- Examples: Compounds 1b–2d incorporate a thiopyridine scaffold with biaryl and morpholino/methoxy groups.
- Morpholino groups in these analogues may improve solubility, similar to the thiomorpholine in the target compound .
Functional Group Variations
a. Triazinoindole Derivatives ()
- Examples: Compounds 23–27 include triazinoindole cores with bromo or phenoxy substituents.
- Key Differences : Bromine atoms in compounds 25 and 27 increase molecular weight and polarizability, which could enhance halogen bonding. The target compound’s fluorine atom offers electronegativity without significant steric bulk, favoring metabolic resistance .
b. Benzofuran-Oxadiazole Hybrids ()
- Examples : 2a (chlorophenyl) and 2b (methoxyphenyl) exhibit antimicrobial activity.
- Key Differences : The benzofuran-oxadiazole system provides a fused aromatic structure, contrasting with the pyrazine-thiomorpholine’s flexibility. The target compound’s 5-fluoro-2-methylphenyl group may improve lipophilicity and membrane permeability compared to chlorophenyl/methoxyphenyl groups .
c. Thioxothiazolidinone Derivatives ()
- Examples : Compounds 6f–6l incorporate nitro, hydroxy, or methoxybenzylidene groups.
- The target compound’s pyrazine-thiomorpholine system may offer better conformational adaptability for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
